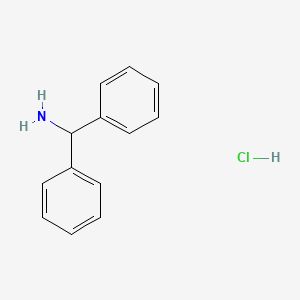

N-苄基-N-甲基胍

描述

N-Benzyl-N-Methylguanidine is a chemical compound that is part of a broader class of guanidines, which are known for their diverse chemical properties and applications in various fields of chemistry and biology. While the specific compound N-Benzyl-N-Methylguanidine is not directly discussed in the provided papers, related compounds and derivatives have been studied, offering insights into the potential characteristics and behaviors of N-Benzyl-N-Methylguanidine.

Synthesis Analysis

The synthesis of guanidine derivatives often involves the reaction of appropriate amines with cyanoguanidine or similar precursors. For instance, a series of N-phenylguanidines were synthesized for antifilarial evaluation by reacting benzenamines with N-cyanoguanidine, followed by further reactions to obtain the desired guanidine compounds . Similarly, the synthesis of 1,3-Di-{N-[bis(dimethylamino)methane]}benzyl-diamide involved the reaction of isophthaloyl dichloride with tetramethylguanidine . These methods suggest that the synthesis of N-Benzyl-N-Methylguanidine could potentially be achieved through analogous reactions involving benzyl and methyl amine derivatives.

Molecular Structure Analysis

The molecular structure of guanidine derivatives is characterized by the presence of a guanidine functional group, which can influence the conformation and properties of the molecule. For example, N,N'-Diphenylguanidine and its N-methylated derivatives exhibit different conformations, which are influenced by the substitution pattern on the guanidine moiety . The crystal structure of a related compound, 2-[2-(Benzylsulfanyl)phenyl]-1,1,3,3-tetramethylguanidine, shows a localized C=N double bond and a dihedral angle between the two aromatic ring planes . These structural insights can be extrapolated to hypothesize the molecular structure of N-Benzyl-N-Methylguanidine, which would likely feature similar conformational aspects.

Chemical Reactions Analysis

Guanidine derivatives can participate in various chemical reactions, including the formation of pigments and fluorescent products. For instance, a pigment formed in the diacetyl reaction of 1-benzyl-1-methylguanidine was studied, and its structure was elucidated using spectroscopic methods . Another study showed the formation of fluorescent products from the reaction of methylguanidine with benzoin in the presence of dimethylformamide . These reactions demonstrate the reactivity of guanidine derivatives and suggest that N-Benzyl-N-Methylguanidine could also undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidine derivatives can vary widely depending on their substitution patterns. For example, the crystal structures of N,N'-diphenylguanidine derivatives revealed that the conformational preferences are related to those of aromatic anilides . The solubility of these compounds can be manipulated, as seen in the construction of water-soluble oligomers with multilayered aromatic structures . Additionally, the interaction of guanidine derivatives with other molecules, such as nucleotides, can be studied through NMR, indicating their potential for molecular recognition . These properties are indicative of the versatile nature of guanidine derivatives, and similar investigations could be conducted to determine the specific properties of N-Benzyl-N-Methylguanidine.

科学研究应用

1. Ionic Liquid Assisted Synthesis of N-Benzyl-N-Methyl-1-Phenylmethanamine

- Summary of the Application : This research involves the synthesis of N-Benzyl-N-Methyl-1-Phenylmethanamine via a three-component coupling of benzylamine, benzaldehyde, and CO2. This is assisted by 1-butyl-3-methylimidazolium chloride ionic liquid at atmospheric pressure .

- Methods of Application : The study used a combination of experimental and computational studies to understand the reaction mechanism and optimum conditions for this synthesis. The computational investigation was performed using Density Functional Theory (DFT) .

- Results or Outcomes : The study revealed the formation of imine and two reaction intermediates (I & II) through the coupling reaction of CO2 with benzaldehyde and benzyl amine in the presence of an excess amount of phenyl saline .

2. Photochemical Synthesis of N-Benzyl-N-Methyl-1-Phenylmethanamine

- Summary of the Application : This research involves the photochemical synthesis of N-Benzyl-N-Methyl-1-Phenylmethanamine via the coupling of benzylamine, benzaldehyde, and CO2 under mild conditions .

- Methods of Application : The specific methods of application or experimental procedures for this research are not detailed in the available information .

- Results or Outcomes : The specific results or outcomes obtained from this research are not detailed in the available information .

3. Chemical Synthesis

- Summary of the Application : N-Benzyl-N-Methylguanidine is used in the synthesis of various chemical compounds .

- Methods of Application : The specific methods of application or experimental procedures for this research are not detailed in the available information .

- Results or Outcomes : The specific results or outcomes obtained from this research are not detailed in the available information .

4. Nucleic Acids Research

- Summary of the Application : N-Benzyl-N-Methylguanidine is used in the modification of oligonucleotides, which are short DNA or RNA molecules. These modified oligonucleotides have an extremely high duplex-forming ability .

- Methods of Application : The specific methods of application or experimental procedures for this research are not detailed in the available information .

- Results or Outcomes : The specific results or outcomes obtained from this research are not detailed in the available information .

5. Antibacterial Agent

- Summary of the Application : N-Benzyl-N-Methylguanidine is used in the development of novel antibiotics with higher efficiency. In this regard, nanoparticles (NPs) may play a pivotal role in managing such medical situations due to their distinct physiochemical characteristics and impressive biocompatibility .

- Methods of Application : The specific methods of application or experimental procedures for this research are not detailed in the available information .

- Results or Outcomes : The specific results or outcomes obtained from this research are not detailed in the available information .

6. Nanozymes

- Summary of the Application : N-Benzyl-N-Methylguanidine is used in the development of nanozymes, which are promising alternatives for natural enzymes. Nanozymes have broadened the way toward clinical medicine, food safety, environmental monitoring, and chemical production .

- Methods of Application : The specific methods of application or experimental procedures for this research are not detailed in the available information .

- Results or Outcomes : The specific results or outcomes obtained from this research are not detailed in the available information .

属性

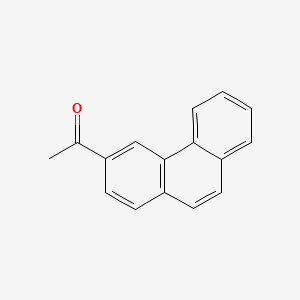

IUPAC Name |

1-benzyl-1-methylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-12(9(10)11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUWBAUPQXBXBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

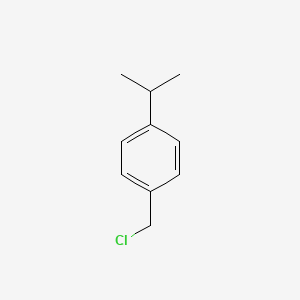

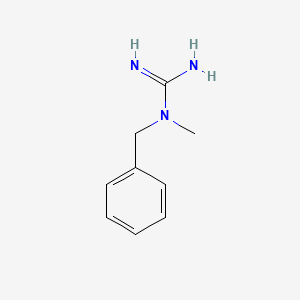

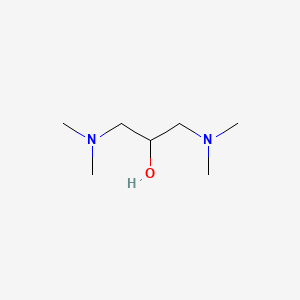

CN(CC1=CC=CC=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274497 | |

| Record name | N-Benzyl-N-Methylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-N-Methylguanidine | |

CAS RN |

7565-19-7 | |

| Record name | N-Benzyl-N-Methylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-3,3'-diamine](/img/structure/B1329427.png)